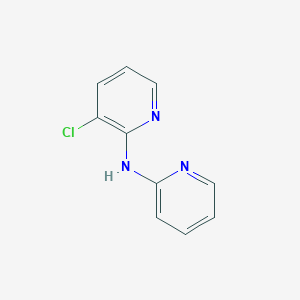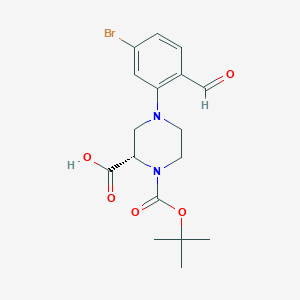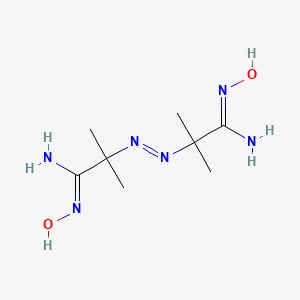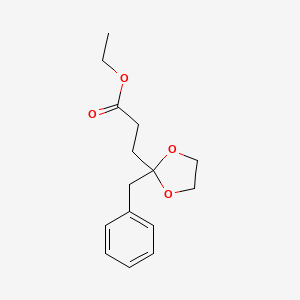
Ethyl 2-benzyl-1,3-dioxolane-2-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound with the molecular formula C15H20O4. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-benzyl-1,3-dioxolane-2-propionate can be synthesized through the acetalization of benzaldehyde with ethyl 2-hydroxypropionate in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide. These catalysts facilitate the acetalization process under milder conditions, improving yield and reducing reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-benzyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted dioxolanes
Aplicaciones Científicas De Investigación
Ethyl 2-benzyl-1,3-dioxolane-2-propionate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-benzyl-1,3-dioxolane-2-propionate involves its ability to form stable cyclic acetals. This stability allows it to protect carbonyl groups during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets include carbonyl compounds, which it interacts with to form acetal linkages .
Comparación Con Compuestos Similares
Ethyl 2-benzyl-1,3-dioxolane-2-propionate can be compared with other similar compounds such as:
1,3-Dioxolane: A simpler cyclic acetal with similar protective properties but less steric hindrance.
2-Ethyl-1,3-dioxolane: Another member of the dioxolane family with different substituents, offering varying reactivity and stability
This compound stands out due to its benzyl group, which provides additional stability and reactivity, making it a valuable compound in various chemical applications .
Propiedades
Número CAS |
20416-12-0 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Clave InChI |
XHEBDDMCCQGYRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
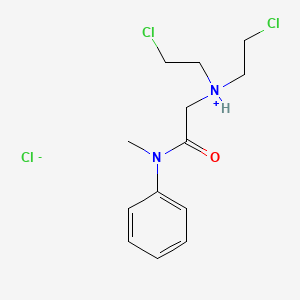
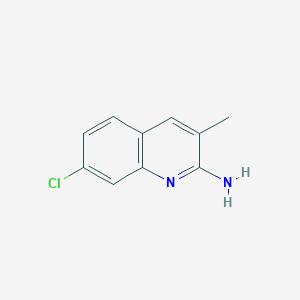
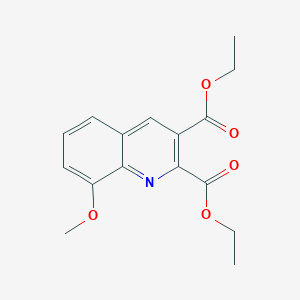
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
